molecular formula C19H34O2SSn B1612333 (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane CAS No. 349616-56-4

(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane

Cat. No.: B1612333
CAS No.: 349616-56-4
M. Wt: 445.2 g/mol
InChI Key: LPAWLMVOUBWAHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane typically involves the Stille coupling reaction . This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide or pseudohalide . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: 50-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tributylstannane group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA; solvent: dichloromethane (DCM); temperature: 0-25°C

    Reduction: LiAlH4, NaBH4; solvent: ether or THF; temperature: 0-25°C

    Substitution: Various nucleophiles (e.g., halides, amines); solvent: DCM or THF; temperature: 0-50°C

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Chemistry:

(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane is widely used as a building block in organic synthesis . It serves as a precursor for the synthesis of various heterocyclic compounds and polymers .

Biology and Medicine:

In biological research, this compound is used to study the mechanisms of organotin toxicity and its effects on cellular processes. It is also investigated for its potential antimicrobial and anticancer properties .

Industry:

Industrially, this compound is employed in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals . Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane involves its interaction with biological macromolecules . The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The tributylstannane moiety is known to disrupt cellular processes by interfering with mitochondrial function and oxidative stress pathways .

Comparison with Similar Compounds

  • (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)trimethylstannane
  • (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)triphenylstannane
  • (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylgermane

Comparison:

Compared to its analogs, (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane exhibits enhanced reactivity and stability due to the presence of the tributylstannane group. This makes it a more versatile intermediate in organic synthesis. Additionally, its unique structure allows for the formation of diverse products through various chemical reactions .

Properties

IUPAC Name

tributyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-6(10-5-1)7-8-3-4-9-7;3*1-3-4-2;/h1-2,7H,3-4H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAWLMVOUBWAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579331
Record name Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349616-56-4
Record name Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane
Reactant of Route 2
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(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane

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